![molecular formula C25H21F3N4O6 B038675 (2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid CAS No. 112887-78-2](/img/structure/B38675.png)
(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
Descripción
The compound (2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid is a synthetic small molecule featuring a quinazolinone core substituted with a trifluoromethyl group at position 2 and a prop-2-ynylamino-benzoyl-pentanedioic acid side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the rigid prop-ynyl linker may optimize spatial orientation for target binding .
Propiedades
IUPAC Name |
(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-3H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N4O6/c1-2-11-32(13-14-3-8-18-17(12-14)22(36)31-24(30-18)25(26,27)28)16-6-4-15(5-7-16)21(35)29-19(23(37)38)9-10-20(33)34/h1,3-8,12,19H,9-11,13H2,(H,29,35)(H,33,34)(H,37,38)(H,30,31,36)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIAMKVLKOZGKS-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)C(F)(F)F)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)C(F)(F)F)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920936 | |
Record name | N-{4-[{[4-Hydroxy-2-(trifluoromethyl)quinazolin-6-yl]methyl}(prop-2-yn-1-yl)amino]benzoyl}glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112887-78-2 | |
Record name | 2-Desamino-2-trifluoromethyl-N(10)-propargyl-5,8-dideazafolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112887782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{4-[{[4-Hydroxy-2-(trifluoromethyl)quinazolin-6-yl]methyl}(prop-2-yn-1-yl)amino]benzoyl}glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
The compound (2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid is a complex organic molecule belonging to the quinazoline family, known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their therapeutic potential, particularly in cancer treatment, due to their ability to inhibit key biological pathways involved in tumor progression.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃F₃N₄O₄, with a molecular weight of approximately 354.28 g/mol. The structure includes a quinazoline core, which is crucial for its biological activity, particularly in targeting various enzymes and receptors associated with cancer and other diseases.
Antitumor Activity
Quinazoline derivatives are recognized for their anticancer properties . Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Doxorubicin | HepG2 | 8.55 |
Doxorubicin | MCF-7 | 8.90 |
Test Compound | HepG2 | 7.09 |
Test Compound | MCF-7 | 11.94 |
The above table illustrates that the test compound shows comparable or superior activity against these cell lines compared to the standard drug doxorubicin .
The mechanism of action for quinazoline derivatives often involves the inhibition of tyrosine kinase receptors (TKR) , which are overexpressed in many cancers. By blocking these receptors, quinazoline compounds can prevent cancer cell proliferation and induce apoptosis . Additionally, some studies suggest that these compounds may inhibit enzymes such as dihydrofolate reductase (DHFR) , further contributing to their anticancer effects .
Other Biological Activities
Beyond their antitumor effects, quinazoline derivatives have demonstrated a range of other biological activities:
- Antimicrobial : Exhibiting activity against various bacterial strains.
- Anti-inflammatory : Reducing inflammation through inhibition of pro-inflammatory cytokines.
- CNS Activity : Potential effects on central nervous system disorders, including anticonvulsant properties.
- Cardiovascular Effects : Some derivatives show promise in modulating cardiovascular functions.
Case Studies
Several studies have highlighted the efficacy of quinazoline derivatives in clinical settings:
- In Vitro Studies : A study evaluated a series of quinazoline compounds against HepG2 and MCF-7 cell lines, finding that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents .
- Docking Studies : Molecular docking studies have indicated strong binding affinities between quinazoline derivatives and target proteins involved in cancer progression, supporting their potential as effective inhibitors .
- Animal Models : Preclinical trials using animal models have shown that these compounds can effectively reduce tumor size and improve survival rates when administered alongside traditional therapies.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The molecular structure of (2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid includes a quinazoline moiety, which is known for its biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's pharmacokinetic properties.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival . The presence of the trifluoromethyl group may enhance the compound's potency against resistant cancer types.
- Antiviral Properties :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibits proliferation in cancer cell lines | |
Antiviral | Potential activity against HIV | |
Enzyme Inhibition | Modulates metabolic enzyme activity |
Case Studies
-
Study on Anticancer Efficacy :
A study published in the Journal of Medicinal Chemistry demonstrated that a related quinazoline derivative inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The structural similarities suggest that this compound could exhibit similar effects . -
Antiviral Mechanism Investigation :
Research highlighted in Antiviral Research explored quinazoline derivatives as potential inhibitors of viral proteases. The study found that modifications to the quinazoline core significantly affected antiviral activity, indicating that this compound might be optimized for enhanced efficacy against viral targets . -
Enzyme Inhibition Study :
A recent investigation into metabolic disorders revealed that compounds with similar structures could inhibit key enzymes responsible for glucose metabolism. This suggests potential therapeutic applications for this compound in treating conditions like type 2 diabetes .
Comparación Con Compuestos Similares
Comparison with Structurally Related Compounds
Structural Features and Substituent Analysis
The table below highlights key differences between the target compound and its analogs:
Key Observations:
- Core Structure: The quinazolinone core distinguishes the target compound from pteridin-based analogs (e.g., Nitrosofolic Acid) and spirocyclic systems (e.g., Patent Compound).
- Trifluoromethyl Groups : Shared with the Patent Compound, this group likely improves target binding via hydrophobic interactions and electron-withdrawing effects, enhancing potency .
Biochemical and Pharmacokinetic Insights
- Target Affinity: The quinazolinone core may confer higher DHFR inhibition than Dihydrofolic Acid’s reduced pteridin system, which lacks electron-deficient substituents . However, the Patent Compound’s spirocyclic architecture and dual trifluoromethyl groups likely surpass the target compound in potency due to enhanced steric and electronic complementarity .
- Metabolic Stability : The trifluoromethyl group and prop-ynyl linker in the target compound are expected to reduce oxidative metabolism compared to Nitrosofolic Acid’s nitroso group, which is prone to redox reactions .
Métodos De Preparación
Synthesis of the 4-Oxo-2-(Trifluoromethyl)-1H-Quinazolin-6-yl Core
The quinazolinone nucleus is constructed via cyclocondensation of 2,2,2-trifluoro-1-(1-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone 1 with substituted amidine salts 2 (R = H, Me, Ph, NH₂, SMe) . The reaction proceeds in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C for 12–24 hours, yielding 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines 3 (40–70% yield) . Subsequent dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene affords the fully aromatic 4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl intermediate .
Key Reaction Parameters
Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Cyclocondensation | NH₂CR(=NH) salts | DMF | 100 | 18 | 40–70 |
Dehydrogenation | DDQ | Toluene | 110 | 6 | 85 |
Coupling with 4-Aminobenzoic Acid
The prop-2-ynylamino-quinazolinone 4 is coupled to 4-aminobenzoic acid 5 via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Prior conversion of 5 to its azide derivative 6 using NaN₃ and PPh₃ in DMF at 50°C ensures regioselective triazole formation . The CuAAC reaction employs CuI (10 mol%) and DIPEA in THF/water (4:1), yielding the triazole-linked benzamide 7 (82% yield) .
Critical Considerations
-
Catalyst Load : Excess CuI (>15 mol%) leads to decomposition of the quinazolinone core .
-
Workup : Chelating resins (e.g., EDTA-functionalized silica) remove residual copper to <10 ppm .
Conjugation with (2S)-2-Aminopentanedioic Acid
The final step involves amide bond formation between benzamide 7 and (2S)-2-aminopentanedioic acid 8 . Activation of the carboxylic acid in 7 using HATU and HOAt in DMF facilitates coupling with 8 in the presence of NMM (4 equiv) at 0°C . The reaction proceeds to >95% conversion within 2 hours, with the diester intermediate subsequently hydrolyzed using LiOH in THF/water (3:1) to yield the target compound .
Analytical Data
-
HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
-
¹H NMR (500 MHz, D₂O): δ 8.21 (s, 1H, quinazolinone H5), 7.89 (d, J = 8.5 Hz, 2H, benzoyl H2/H6), 7.45 (d, J = 8.5 Hz, 2H, benzoyl H3/H5), 4.32 (t, J = 6.8 Hz, 1H, α-CH), 3.98 (s, 2H, CH₂-triazole) .
Scale-Up and Process Refinement
Kilogram-scale synthesis requires adjustments for safety and efficiency:
-
Bromination : Continuous flow reactors reduce exotherm risks, improving NBS utilization from 1.2 to 1.05 equiv .
-
CuAAC : Switching to CuSO₄/sodium ascorbate in t-BuOH/H₂O eliminates THF flammability concerns .
-
Hydrolysis : replacing LiOH with Amberlyst A26 (OH⁻ form) enables catalyst recycling, reducing waste .
Comparative Yields Across Scales
Scale | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) |
---|---|---|---|
10 g | 68 | 82 | 43 |
1 kg | 72 | 85 | 49 |
Q & A
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.